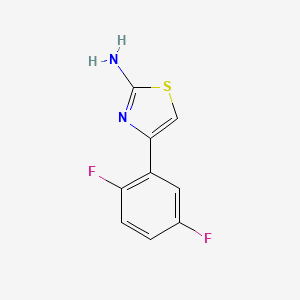

4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine

Descripción

Significance of 2-Aminothiazole (B372263) Derivatives in Medicinal Chemistry

The 2-aminothiazole nucleus is a fundamental component of various clinically important drugs and a vast number of compounds exhibiting a wide array of biological activities. Its significance stems from its ability to serve as a versatile pharmacophore, engaging in various interactions with biological macromolecules.

The diverse pharmacological properties of 2-aminothiazole derivatives are well-documented and include:

Anticancer Activity: Many 2-aminothiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. nih.gov They can act through different mechanisms, including the inhibition of kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.

Antimicrobial and Antifungal Activity: The 2-aminothiazole scaffold is present in several antimicrobial agents. These compounds can combat bacterial and fungal infections by interfering with essential cellular processes in these microorganisms. tandfonline.com

Anti-inflammatory Activity: Certain derivatives of 2-aminothiazole have shown promise as anti-inflammatory agents, potentially by modulating the activity of enzymes involved in the inflammatory cascade.

Kinase Inhibition: The 2-aminothiazole moiety is a key structural feature in a number of kinase inhibitors. googleapis.com Kinases play a critical role in cell regulation, and their inhibition is a major strategy in the treatment of diseases like cancer and inflammatory disorders.

The following table summarizes the broad spectrum of biological activities associated with the 2-aminothiazole scaffold.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Antifungal | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Kinase Inhibition | Oncology, Immunology |

Overview of Research on 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine and Related Compounds

While specific research focused solely on this compound is not extensively documented in publicly available literature, the study of closely related analogs provides valuable insights into its potential synthesis and biological profile. The presence of the 2,5-difluorophenyl group is significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of a drug candidate.

Research into similar structures, such as those containing a difluorophenyl moiety attached to a thiazole (B1198619) ring, has been conducted. For example, a study on new 4-(2,4-Difluorophenyl)-N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine derivatives reported their synthesis and evaluation for antifungal and plant-growth-regulatory activities. tandfonline.com This suggests that the difluorophenyl substitution pattern is being actively explored for its potential in agrochemical and pharmaceutical applications.

The synthesis of such compounds typically involves the Hantzsch thiazole synthesis, a classical method that condenses a-haloketones with thioureas. For this compound, a plausible synthetic route would involve the reaction of a 2-halo-1-(2,5-difluorophenyl)ethan-1-one with thiourea (B124793).

The table below presents a selection of related compounds and their reported research focus, highlighting the scientific interest in this chemical space.

| Compound Name | Research Focus |

| 4-(2,4-Difluorophenyl)-N-aryl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine | Antifungal and plant-growth-regulatory activities tandfonline.com |

| Thiazole/thiadiazole carboxamide derivatives | Potential c-Met kinase inhibitors for cancer treatment |

| Thiazole-based heterocycles | Potential anticancer and antimicrobial agents nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

4-(2,5-difluorophenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2S/c10-5-1-2-7(11)6(3-5)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYWJLXKHBXFBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C2=CSC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2,5 Difluorophenyl 1,3 Thiazol 2 Amine and Its Derivatives

Classical Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1887, remains a primary and versatile method for the preparation of 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine and its derivatives. synarchive.comyoutube.com This reaction classically involves the condensation of an α-haloketone with a thioamide or thiourea (B124793). synarchive.com

In the context of synthesizing the target compound, the key precursors are 2-bromo-1-(2,5-difluorophenyl)ethanone (B123150) and thiourea. The α-haloketone, 2-bromo-1-(2,5-difluorophenyl)ethanone, is typically prepared by the bromination of 1-(2,5-difluorophenyl)ethanone. The subsequent reaction with thiourea proceeds via a condensation mechanism to form the thiazole ring. This method is highly effective for producing 4-aryl-2-aminothiazoles.

Adaptations of the Hantzsch synthesis often focus on optimizing reaction conditions to improve yields and reduce reaction times. For instance, microwave irradiation has been successfully employed to accelerate the synthesis of N,4-diaryl-1,3-thiazole-2-amines. In a relevant example, the reaction of an α-bromoacetophenone with an aryl thiourea in ethanol (B145695) under microwave irradiation (150 W, 80°C) afforded the desired product in as little as five minutes without the need for a catalyst. nih.gov This approach offers a significant advantage over conventional heating methods, which may require several hours of reflux. nih.gov

The following table summarizes representative conditions for the Hantzsch synthesis of related N,4-diaryl-1,3-thiazol-2-amines.

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

| 1-(2,4-difluorophenyl)thiourea | 2-bromo-1-(4-methoxyphenyl)ethanone | DMF | Varies | 65-95% | nanobioletters.com |

| Aryl thioureas | α-bromoacetophenones | Ethanol | Microwave (150W, 80°C), 5 min | High | nih.gov |

Condensation Reactions in 2-Aminothiazole (B372263) Formation

The formation of the 2-aminothiazole ring is fundamentally a condensation reaction. The Hantzsch synthesis itself is a prime example of such a transformation. youtube.com The mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.

One-pot multi-component procedures based on the Hantzsch reaction have been developed to streamline the synthesis of substituted thiazoles. These methods combine the reactants in a single vessel, often with a catalyst, to produce the final product in a more efficient manner. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot synthesis of Hantzsch thiazole derivatives under conventional heating or ultrasonic irradiation. mdpi.com Such approaches are environmentally benign and offer high yields. mdpi.com

Solvent-free condensation reactions have also been explored as an environmentally friendly alternative for the synthesis of five-membered heterocycles, which can be applied to thiazole synthesis. conicet.gov.ar

Cyclization Techniques for Thiazole Ring Construction

The critical step in the synthesis of this compound is the cyclization that forms the thiazole heterocycle. The Hantzsch synthesis elegantly combines nucleophilic substitution and cyclization in a single process. youtube.com The initial attack of the sulfur atom of thiourea on the α-carbon of the haloketone is followed by an intramolecular condensation between the nitrogen of the thiourea and the carbonyl carbon of the ketone, leading to a thiazoline (B8809763) intermediate which then dehydrates to the stable aromatic thiazole.

Alternative cyclization strategies for forming substituted thiazole rings have also been reported. For instance, in situ cyclization of appropriately substituted thioureas can lead to the formation of fused thiazole systems. nih.gov While not directly forming the title compound, these methods highlight the versatility of cyclization techniques in thiazole chemistry. The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, for example, involves the cyclization of thiosemicarbazide (B42300) with aromatic aldehydes, showcasing a different route to a related heterocyclic system. sphinxsai.com

Functionalization and Derivatization Strategies at the 2-Amino Position

The 2-amino group of this compound is a key site for further molecular elaboration, allowing for the synthesis of a diverse library of derivatives with potentially enhanced biological activities.

N-Substitution and Acylation Reactions

The nitrogen atom of the 2-amino group can readily undergo N-substitution and acylation reactions. N-alkylation can be achieved by reacting the aminothiazole with alkyl halides. For instance, the introduction of a methyl group at the 2-amino position of an N,4-diaryl-1,3-thiazol-2-amine was accomplished using methyl iodide in anhydrous DMF. nih.gov

Acylation is a common strategy to introduce a variety of substituents. This can be achieved by reacting the aminothiazole with acyl chlorides, acid anhydrides, or carboxylic acids under appropriate coupling conditions. For example, the acylation of 2-aminothiazoles with various acid chlorides can be carried out to produce the corresponding amides. nih.govmdpi.com In one reported synthesis, an N-acetylated product was obtained through a solvent-free acetylation with acetic anhydride. nih.gov The reaction of 2-aminothiazoles with chloroacetyl chloride is another common method to introduce a reactive handle for further functionalization. nih.gov

The following table provides examples of acylation reactions on related 2-aminothiazole scaffolds.

| 2-Aminothiazole Derivative | Acylating Agent | Product | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Acetic anhydride | N-acetyl derivative | nih.gov |

| 2-amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | N-acetylated product | nih.gov |

| 2-amino-5-(4-acetylphenylazo)-thiazole | Benzoyl chloride | Benzoyl amino derivative | nih.gov |

| 2-aminothiazoles | Chloroacetyl chloride | Chloroacetyl amino derivative | nih.gov |

Schiff Base Formation

The primary amino group of this compound can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is typically carried out by refluxing the aminothiazole and the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. actascientific.com

The formation of Schiff bases is a versatile method for introducing a wide range of aryl and heteroaryl substituents. For example, seventeen Schiff bases of 4-(4-substituted phenyl)-N-(4-substituted benzylidene)thiazole-2-amines were synthesized and evaluated for their biological activity. nih.gov The condensation of 5-(4-aminophenyl)-N-aryl-1,3,4-thiadiazol-2-ylamines with various aldehydes is another example of Schiff base formation on a related heterocyclic system. researchgate.net

Modern Synthetic Approaches

While the Hantzsch synthesis remains a dominant method, modern approaches aim to improve efficiency, yield, and environmental friendliness. As previously mentioned, microwave-assisted synthesis has been shown to dramatically reduce reaction times for the Hantzsch reaction. nih.gov

One-pot multi-component reactions are another modern trend, allowing for the synthesis of complex molecules in a single step from simple starting materials. The use of silica-supported tungstosilisic acid as a reusable catalyst in a one-pot Hantzsch synthesis is an example of a green chemistry approach. mdpi.com

The development of novel catalytic systems is also a focus of modern synthetic chemistry. While not specifically reported for the title compound, copper-catalyzed coupling reactions are a powerful tool for C-S and C-N bond formation in the synthesis of other sulfur and nitrogen-containing heterocycles. mdpi.com Furthermore, base-catalyzed two-component syntheses have been developed for other heterocyclic systems like quinazolinones, which could potentially be adapted for thiazole synthesis. frontiersin.org

Synthesis of Specific this compound Analogs

The general synthetic strategies, particularly the Hantzsch reaction, can be adapted to produce specific analogs of this compound. The synthesis typically involves the reaction of a suitably substituted α-haloketone with a substituted or unsubstituted thiourea. nanobioletters.comnih.gov

For instance, to synthesize N-substituted analogs, a substituted thiourea is used as a starting material. A general procedure for the synthesis of N-(substituted phenyl)-4-(substituted phenyl)thiazol-2-amines involves reacting a substituted 1-phenylthiourea with a 2-bromoacetophenone (B140003) derivative. nanobioletters.com In a specific example, the synthesis of N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine was achieved by reacting 1-(2,4-difluorophenyl)thiourea with 2-bromo-1-(4-methoxyphenyl)ethanone. nanobioletters.com The reaction conditions can be optimized by screening various solvents and bases, with potassium carbonate in dimethylformamide (DMF) at reflux temperature proving effective, leading to reaction completion in 3-7 hours. nanobioletters.com

The synthesis of 4,5-substituted-2-aminothiazoles is also well-documented. nih.govsemanticscholar.org This is typically achieved by reacting a substituted ketone (such as acetophenone (B1666503) or cyclohexanone) with thiourea in the presence of an activating agent like iodine. nih.govmdpi.com The resulting 2-aminothiazole core can then be further modified, for example, by acylation of the amino group to create a diverse library of analogs. nih.gov

Examples of Synthesized Thiazol-2-amine Analogs

| Compound Name | Starting Materials | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| N-(2,4-difluorophenyl)-4-(4-methoxyphenyl)thiazol-2-amine | 1-(2,4-difluorophenyl)thiourea, 2-bromo-1-(4-methoxyphenyl)ethanone | K2CO3, DMF, Reflux, 3-7h | 65-95% | nanobioletters.com |

| 4-(4-chlorophenyl)-N-(2,4-difluorophenyl)thiazol-2-amine | 1-(2,4-difluorophenyl)thiourea, 2-bromo-1-(4-chlorophenyl)ethanone | K2CO3, DMF, Reflux | 94% | nanobioletters.com |

Biological Activities and Pharmacological Applications of 4 2,5 Difluorophenyl 1,3 Thiazol 2 Amine Derivatives

Anticancer and Antiproliferative Activities

Thiazole (B1198619) derivatives have emerged as a promising class of anticancer agents, with several compounds containing this scaffold receiving FDA approval for cancer treatment, such as Dasatinib and Dabrafenib. researchgate.net The anticancer activity of these compounds is often attributed to their ability to interact with various biological targets crucial for cancer cell proliferation and survival. nih.govmdpi.com Research into polyfunctional substituted 1,3-thiazoles has demonstrated significant growth-inhibitory and cytotoxic effects across a wide range of human tumor cell lines, including those of the lung, colon, breast, and central nervous system. bioorganica.com.ua

A primary mechanism through which many thiazole-based compounds exert their anticancer effects is the inhibition of tubulin polymerization. nih.gov Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for cancer chemotherapy. nih.gov By binding to tubulin, typically at the colchicine (B1669291) binding site, these inhibitors disrupt microtubule dynamics, leading to a halt in cell division and subsequent apoptotic cell death. nih.govnih.gov

A series of N,4-diaryl-1,3-thiazole-2-amines were designed as tubulin inhibitors, with several compounds showing potent antiproliferative activity. nih.gov For instance, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) was identified as a highly potent compound that significantly inhibited tubulin assembly. nih.gov Other studies on thiazol-5(4H)-one derivatives also identified potent tubulin polymerization inhibitors, with compounds 4f and 5a showing IC₅₀ values of 9.33 and 9.52 nM, respectively, which were more potent than the reference inhibitor, colchicine. nih.gov

| Compound | Tubulin Polymerization Inhibition IC₅₀ (nM) | Reference |

|---|---|---|

| Compound 4f | 9.33 | nih.gov |

| Compound 5a | 9.52 | nih.gov |

| Colchicine (Reference) | 10.65 | nih.gov |

Approximately 70% of breast cancers express estrogen receptor α (ER-α), making it a critical target for endocrine therapy. researchgate.net Thiazole derivatives have been investigated for their potential to modulate estrogen receptor activity. While some research has focused on the G protein-coupled estrogen receptor (GPER), the selectivity of these compounds against the classical estrogen receptors, ER-α and ER-β, is a crucial aspect of their evaluation. nih.gov For instance, in a study of indole-thiazole derivatives, compound 1 showed moderate binding to both ER-α and ER-β at a concentration of 1 μM, while compound 5 showed no significant binding, indicating its selectivity for GPER over the classical receptors. nih.gov The development of thiazole-based selective estrogen receptor modulators (SERMs) or downregulators (SERDs) remains an active area of research for treating hormone-dependent breast cancers. researchgate.neteurekaselect.com

The antiproliferative activity of 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine derivatives and related compounds has been evaluated against a panel of human cancer cell lines. These studies are crucial for determining the potency and cancer-type specificity of new chemical entities.

SGC-7901 (Gastric Cancer): N,4-diaryl-1,3-thiazole-2-amines have demonstrated antiproliferative activity against this cell line. nih.gov

A549 (Lung Cancer): This cell line has been used to test various thiazole derivatives. nih.govmdpi.com One stilbenoid compound, 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS), showed potent growth inhibitory activity with an IC₅₀ of 0.03 µM. nih.gov A series of 1,2,4-triazol-3-amine derivatives also showed strong anti-lung cancer activity against A549 cells, with the most potent compound exhibiting an IC₅₀ of 1.09 µM. nih.gov

HT-1080 (Fibrosarcoma): The combretastatin (B1194345) A-4/oltipraz hybrid (COH), which shares mechanistic similarities with some thiazole derivatives, has been reported to affect this cancer cell line. nih.gov

MCF-7 (Breast Cancer): This ER-positive breast cancer cell line is frequently used to screen thiazole derivatives. mdpi.comnih.gov Novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones showed potent activity, with compound 4c having an IC₅₀ of 2.57 µM, which was more potent than the standard drug Staurosporine. mdpi.com

NIH/3T3 (Normal Mouse Fibroblast): These cells are often used as a non-cancerous control line to assess the selectivity and potential toxicity of anticancer compounds. researchgate.net

| Compound Class/Name | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (10s) | SGC-7901 | 0.86 μM | nih.gov |

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 | 0.03 µM | nih.gov |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 | 1.09 µM | nih.gov |

| Thiazole Derivative 4c | MCF-7 | 2.57 µM | mdpi.com |

| Staurosporine (Reference) | MCF-7 | 6.77 µM | mdpi.com |

A hallmark of tubulin-targeting agents is their ability to induce cell cycle arrest at the G2/M transition phase. nih.govnih.gov By disrupting the formation of the mitotic spindle, these compounds prevent cells from completing mitosis, which ultimately triggers apoptosis. nih.gov Studies have shown that treatment with active thiazole derivatives leads to a significant accumulation of cells in the G2/M phase in a concentration- and time-dependent manner. nih.govmdpi.com This arrest is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclin B1. nih.gov For example, compound 10s was found to effectively induce G2/M phase arrest in SGC-7901 cells. nih.gov Similarly, another thiazol-5(4H)-one derivative, compound 5a , was also shown to arrest the cell cycle at the G2/M phase. nih.gov

Antimicrobial Activities

In addition to their anticancer properties, thiazole derivatives are recognized for their broad-spectrum antimicrobial activities. nih.govmdpi.com The amphiphilic nature of some thiazole compounds, possessing both hydrophobic and hydrophilic components, facilitates their interaction with and penetration of microbial cell membranes, leading to cell disruption and death. mdpi.com This structural feature makes them effective against both Gram-positive and Gram-negative bacteria. mdpi.com

The antibacterial potential of 1,3-thiazole derivatives has been demonstrated against a variety of pathogenic bacteria. The substitution pattern on the thiazole ring plays a critical role in determining the potency and spectrum of activity. For example, a study on 2,4-disubstituted 1,3-thiazole derivatives found that analogues containing nitro groups on the phenyl substituents showed notable activity against Bacillus subtilis and Escherichia coli. mdpi.com In another study, newly synthesized heteroaryl thiazole derivatives showed moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL against a panel of bacteria. nih.gov The development of catechol-derived thiazoles has yielded compounds with potent activity against antibiotic-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), with reported Minimum Inhibitory Concentration (MIC) values as low as 3.12 µg/mL. digitellinc.com

| Compound Class | Bacterial Strain(s) | Activity (MIC) | Reference |

|---|---|---|---|

| Catechol-derived thiazole | MRSA | 3.12 µg/mL | digitellinc.com |

| Heteroaryl Thiazole Derivative (Compound 3) | Various | 0.23–0.70 mg/mL | nih.gov |

| Heteroaryl Thiazole Derivative (Compound 4) | E. coli | 0.17 mg/mL | nih.gov |

Antifungal and Anti-Candida Albicans Potency

Thiazole derivatives are recognized for their significant antifungal properties, and compounds related to this compound are no exception. These derivatives have demonstrated notable efficacy against a variety of fungal pathogens, including strains of Candida albicans, a common cause of opportunistic infections in humans.

The mechanism of antifungal action for many thiazole derivatives involves the disruption of fungal cell membrane integrity. Some compounds have been shown to interfere with the biosynthesis of ergosterol, an essential component of the fungal cell membrane, by inhibiting the enzyme lanosterol-C14α-demethylase. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

Research has highlighted that the substitution pattern on the thiazole ring plays a crucial role in determining the antifungal potency. For instance, the presence of a lipophilic C4-substituent on the 1,3-thiazole ring has been associated with potent anti-Candida activity. Certain 2-hydrazinyl-1,3-thiazole derivatives have exhibited minimum inhibitory concentration (MIC) values significantly lower than the standard antifungal drug fluconazole (B54011) against pathogenic Candida albicans strains.

Table 1: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Strain | Activity Metric (e.g., MIC) | Reference |

|---|---|---|---|

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | MIC values four times lower than fluconazole | |

| Thiazole-based chalcone (B49325) derivatives | Various fungi | Significant inhibition observed | |

| Pyrazole (B372694) carboxamide thiazole derivatives | Valsa mali | EC50 values of 1.77 and 1.97 mg/L for specific compounds |

Antitubercular Activity against Mycobacterium tuberculosis

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the development of novel antitubercular agents. Thiazole derivatives have emerged as a promising class of compounds in this area. The 2-aminothiazole (B372263) scaffold, in particular, has been the basis for the synthesis of potent antitubercular agents.

Structure-activity relationship (SAR) studies have revealed that modifications at the C-2 position of the thiazole ring can accommodate a range of lipophilic substitutions, leading to improved antitubercular activity. Conversely, the C-4 position and the thiazole core itself are generally less tolerant to modification. Some 2-aminothiazole derivatives have demonstrated sub-micromolar minimum inhibitory concentrations (MICs) against M. tuberculosis.

The proposed mechanism of action for some of these derivatives involves the inhibition of enzymes essential for the biosynthesis of the mycobacterial cell wall, such as β-ketoacyl-ACP synthase (KasA). Certain aminothiazole analogs have shown rapid bactericidal activity against replicating M. tuberculosis.

Table 2: Antitubercular Activity of Selected 2-Aminothiazole Derivatives

| Compound Series | Target | Key Findings | Reference |

|---|---|---|---|

| 2-Aminothiazoles | Mycobacterium tuberculosis | Sub-micromolar MICs achieved; bactericidal activity observed. | |

| Pyridine appended 2-hydrazinylthiazoles | Mycobacterium tuberculosis H37Rv | MICs in the range of 6.40–7.14 μM. | |

| 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides | Drug-susceptible and drug-resistant M. tuberculosis | Good antitubercular activity and improved metabolic stability. |

Antiviral Effects

The thiazole nucleus is a key structural motif in a number of compounds exhibiting a broad spectrum of antiviral activities. Derivatives of thiazole have been investigated for their potential to inhibit various viruses, including influenza virus, hepatitis C virus (HCV), and human immunodeficiency virus (HIV).

The antiviral mechanism of thiazole derivatives can vary depending on the specific compound and the viral target. For some derivatives, the mode of action involves the inhibition of viral enzymes that are critical for replication. For others, the antiviral effect may be a result of interference with viral entry into host cells or other stages of the viral life cycle.

For example, certain novel aminothiazole derivatives have demonstrated significant antiviral activity against the influenza A virus, with efficacy comparable to standard antiviral drugs like oseltamivir (B103847) and amantadine. The versatility of the thiazole scaffold allows for chemical modifications that can be tailored to target specific viral proteins, making it a valuable platform for the development of new antiviral therapeutics.

Anti-inflammatory Properties

Thiazole and its derivatives have been widely investigated for their anti-inflammatory potential. These compounds can modulate the inflammatory response through various mechanisms, including the inhibition of key inflammatory mediators and enzymes.

One of the primary mechanisms of anti-inflammatory action for thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By blocking COX enzymes, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain. Some thiazole derivatives have also been shown to inhibit lipoxygenase (LOX) enzymes, which are involved in the production of leukotrienes, another class of inflammatory mediators.

Furthermore, certain thiazole-based compounds have been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The anti-inflammatory effects of these derivatives, combined with their potential for lower side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), make them attractive candidates for the development of new anti-inflammatory therapies.

Antioxidant Activities

A significant body of research has focused on the antioxidant properties of thiazole derivatives. These compounds can act as antioxidants through various mechanisms, including the scavenging of free radicals and the chelation of metal ions that can catalyze oxidative reactions.

The antioxidant capacity of thiazole derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS). The presence of specific functional groups on the thiazole ring can enhance this activity. For instance, derivatives containing phenolic or catechol moieties have shown potent radical-scavenging abilities.

Several in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, have been used to quantify the antioxidant potential of these compounds. Some thiazole derivatives have exhibited antioxidant activity comparable to or even exceeding that of standard antioxidants like ascorbic acid and Trolox. This antioxidant activity may contribute to the therapeutic effects of these compounds in conditions associated with oxidative stress.

Neuroprotective and Central Nervous System Applications

The thiazole scaffold is a promising framework in the development of agents targeting the central nervous system (CNS). Its derivatives have been explored for various CNS-related activities, including potential neuroprotective effects.

Dopamine (B1211576) Agonist Properties

While direct evidence for dopamine agonist properties of this compound derivatives is not extensively documented in publicly available literature, the broader class of thiazole derivatives has been investigated for its interaction with dopamine receptors. The structural features of the thiazole ring can be modified to design molecules that may interact with dopamine receptors, potentially leading to agonist or antagonist activity. The development of thiazole-based compounds as dopamine agonists could have implications for the treatment of neurological disorders such as Parkinson's disease, where dopamine signaling is impaired. Further research is necessary to specifically elucidate the dopamine agonist potential of this compound derivatives.

Antiprion Activity

Prion diseases, or transmissible spongiform encephalopathies (TSEs), are a group of fatal neurodegenerative disorders for which there is currently no effective treatment. The discovery of small molecules that can inhibit the formation of the pathogenic scrapie isoform of the prion protein (PrPSc) is a key area of research. Derivatives of 2-aminothiazole have been identified as a promising class of antiprion compounds. nih.govnih.gov

Initial high-throughput screening of large compound libraries identified 2-aminothiazoles as a scaffold with the ability to reduce PrPSc levels in infected neuroblastoma cell lines (ScN2a). nih.gov Subsequent structure-activity relationship (SAR) studies have provided insights into the structural requirements for this activity. While specific data on derivatives with a 4-(2,5-difluorophenyl) substitution is not extensively detailed in publicly available research, the SAR for the 4-phenyl ring in general provides valuable information.

One study highlighted the importance of substitutions on the 4-phenyl ring for antiprion activity. For instance, the introduction of various groups on the phenyl ring at the 4-position of the thiazole has been shown to modulate the compound's efficacy. The electronic and steric properties of these substituents play a crucial role in the interaction with the biological target, which is believed to be the inhibition of PrPSc formation rather than the disaggregation of existing PrPSc. nih.gov

Further research into 2-aminothiazole analogs has led to the development of compounds with improved potency and pharmacokinetic properties, with some derivatives showing EC50 values in the low micromolar and even nanomolar range in cell-based assays. nih.gov These studies underscore the potential of the 4-phenyl-1,3-thiazol-2-amine scaffold as a template for the design of novel antiprion therapeutics.

| Compound | Structure | EC50 (µM) in ScN2a cells | Reference |

|---|---|---|---|

| (5-methylpyridin-2-yl)-[4-(3-phenylisoxazol-5-yl)-thiazol-2-yl]-amine | Structure not available in provided text | 0.94 | nih.gov |

| Generic 2-aminothiazole hit | General 2-aminothiazole scaffold | Active at 5 µM | nih.gov |

Cardiovascular and Metabolic Applications

Derivatives of this compound have been investigated for their potential in treating cardiovascular and metabolic diseases through various mechanisms, including angiotensin II receptor antagonism, PPARγ agonism, and renin inhibition.

The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension and other cardiovascular diseases. Angiotensin II receptor blockers (ARBs) are a major class of antihypertensive drugs. Research into novel, non-peptide ARBs has explored various heterocyclic scaffolds, including thiazole derivatives.

While specific studies on this compound derivatives as angiotensin II receptor antagonists are limited, research on structurally related compounds provides valuable insights. For example, a series of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives have been synthesized and evaluated for their angiotensin II receptor antagonistic activity. Molecular docking studies of these compounds with the angiotensin II type 1 (AT1) receptor have shown a high affinity, suggesting that the thiazole scaffold can effectively fit into the receptor's binding pocket.

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, lipid metabolism, and insulin (B600854) sensitivity. Agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, are used to treat type 2 diabetes. However, the search for new PPARγ agonists with improved safety profiles is ongoing.

Thiazole-containing compounds have emerged as a promising class of non-TZD PPARγ agonists. A series of phenylthiazole acids were synthesized and evaluated for their PPARγ agonistic activity. One of the lead compounds, 4t , demonstrated an EC50 of 0.75 ± 0.20 μM, which is comparable to the well-known PPARγ agonist rosiglitazone (B1679542) (EC50 = 0.83 ± 0.14 μM). nih.gov Molecular docking studies revealed that these phenylthiazole acid derivatives can interact stably with the amino acid residues in the active site of the PPARγ complex. nih.gov

The structure-activity relationship studies indicated that the nature and position of substituents on the phenyl ring are critical for activity. This suggests that a 4-(2,5-difluorophenyl) substitution could potentially lead to potent PPARγ agonism, although specific data for this substitution pattern is not yet widely published.

| Compound | EC50 (µM) | Reference |

|---|---|---|

| Compound 4t | 0.75 ± 0.20 | nih.gov |

| Rosiglitazone (Control) | 0.83 ± 0.14 | nih.gov |

Renin is an aspartic protease that catalyzes the first and rate-limiting step of the RAS cascade. Direct renin inhibitors offer an alternative approach to blocking the RAS. While the development of non-peptide renin inhibitors has been challenging, some studies have explored the potential of thiazole-containing scaffolds.

A series of renin inhibitors incorporating a 2-amino-4-thiazolyl moiety at the P2 position of the inhibitor have been synthesized and evaluated. nih.gov These derivatives were found to be potent inhibitors of monkey renin in vitro and displayed selectivity over the related aspartic protease, cathepsin D. nih.gov Notably, some of these compounds exhibited oral blood pressure-lowering activity in high-renin normotensive monkeys, with one compound, PD 134672 , showing superior efficacy and duration of action. nih.gov This research demonstrates the feasibility of incorporating a 2-aminothiazole core into the design of effective renin inhibitors.

Agricultural Chemical Applications

The 2-aminothiazole scaffold is also a versatile building block for the development of agrochemicals, including fungicides and herbicides.

Research has demonstrated the antifungal potential of 4-phenyl-1,3-thiazole derivatives. A study on (4-phenyl-1,3-thiazol-2-yl) hydrazine revealed high-efficiency, broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans. nih.gov The minimum inhibitory concentration (MIC) of this compound was found to be between 0.0625 and 4 µg/mL in vitro. nih.gov The mechanism of action is believed to involve the induction of oxidative damage in the fungal cells. nih.gov

In the realm of herbicides, 2-aminothiazole derivatives have also been investigated. Studies have shown that certain 2-cyanoacrylates containing a 2-chloro-5-thiazolyl group exhibit good herbicidal activities. Furthermore, a series of α-amino phosphonate (B1237965) derivatives containing both thiazole and pyrazole moieties have been synthesized and shown to possess moderate herbicidal activities against both dicotyledonous and monocotyledonous plants at a concentration of 100 mg/L. researchgate.net While specific data on this compound derivatives in agriculture is not extensively documented, the proven activity of related structures suggests that this scaffold holds promise for the development of new and effective agricultural chemicals.

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Antifungal | 0.0625 - 4 | nih.gov |

Structure Activity Relationship Sar Studies of 4 2,5 Difluorophenyl 1,3 Thiazol 2 Amine Derivatives

Importance of the 2-Aminothiazole (B372263) Core Structure for Biological Activity

The 2-aminothiazole ring is considered a "privileged structure" in drug discovery due to its frequent appearance in biologically active compounds. nih.govscholarsresearchlibrary.com This heterocyclic system is a cornerstone for the synthesis of molecules with a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. nih.govmdpi.com Its significance stems from several key features:

Versatile Bioactivity: The scaffold is integral to numerous compounds demonstrating high therapeutic influence across various diseases. nih.govscholarsresearchlibrary.com

Structural Rigidity and Planarity: The thiazole (B1198619) ring provides a rigid framework that can optimally position substituent groups for interaction with biological targets.

Hydrogen Bonding Capacity: The nitrogen atoms within the ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, facilitating crucial interactions with the active sites of enzymes and receptors. wjrr.org

The inherent chemical properties of the 2-aminothiazole nucleus make it an essential pharmacophore, and its presence is often critical for the biological activity of its derivatives. researchgate.netnih.gov

Influence of Substituents on the Phenyl Ring (e.g., Difluoro Substitution)

The nature and position of substituents on the phenyl ring attached to the C-4 position of the thiazole core profoundly impact the compound's biological activity. The presence of fluorine atoms, as in the 2,5-difluoro substitution, is particularly significant. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—allow it to modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity. informahealthcare.comtandfonline.com

Research on related structures indicates that electron-withdrawing groups on the C-4 phenyl ring often enhance biological activity. For instance:

Halogen substitutions, including chloro and fluoro groups, have been shown to yield potent antibacterial agents, particularly against staphylococcal species. nih.govmdpi.com

In a series of pyridazinone-thiazole hybrids, compounds with electron-withdrawing groups (F, Cl, Br) on the phenyl ring demonstrated higher anticonvulsant activity. nih.gov

Similarly, for some phenylazetidine-integrated thiazoles, activity was linked to the presence of electron-withdrawing groups at the para-position of the phenyl ring. nih.gov

The 2,5-difluoro substitution pattern in 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine likely enhances its activity by altering the electron density of the phenyl ring, which can lead to stronger interactions with biological targets and improved metabolic resistance.

Role of Substituents at the C-4 Position of the Thiazole Ring

The substituent at the C-4 position of the thiazole ring is a critical determinant of potency and selectivity. This position offers a vector for introducing larger groups, such as the 2,5-difluorophenyl moiety, that can engage in specific binding interactions within a target's active site.

Structure-activity relationship studies on various 2-aminothiazole series have highlighted the stringency of requirements at this position for certain biological targets. For example, in a series of antitubercular compounds, the 4-(2-pyridyl) substituent was found to be essential for activity, with even minor modifications leading to a complete loss of potency. This suggests that the C-4 substituent plays a crucial role in molecular recognition.

The table below illustrates the effect of C-4 phenyl ring substitutions on the inhibition of PGE2 production in HCA-7 cells for a series of related 2-aminothiazole analogs.

Data adapted from studies on PGE2 production inhibitors.

This data demonstrates that substitutions on the phenyl ring at the C-4 position, such as a fluoro group, can significantly enhance biological activity compared to an unsubstituted phenyl ring.

Impact of Modifications at the N-2 Position of the Amino Group

The amino group at the N-2 position is a highly versatile site for chemical modification, and alterations at this position can dramatically influence the pharmacological profile of the compound. Unlike the often rigid requirements for the C-4 substituent, the N-2 position generally tolerates a wide range of modifications, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties.

Common modifications and their impact include:

Acylation: Converting the 2-amino group to an amide is a frequent strategy. Introducing substituted benzoyl groups at this position has led to more than a 100-fold increase in antitubercular activity in certain series.

Schiff Base Formation: Condensation of the amino group with various aldehydes to form Schiff bases is another effective approach to generate derivatives with potent antimicrobial and anticancer activities. nih.gov

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives can also yield compounds with significant biological effects.

The table below summarizes the SAR at the N-2 position for a series of antitubercular 4-(2-pyridyl)-1,3-thiazol-2-amine analogs.

Data adapted from studies on antitubercular 2-aminothiazoles.

This data clearly shows that modifying the N-2 amino group, particularly through acylation with substituted benzoyl rings, can lead to a dramatic enhancement in potency. The unsubstituted N-2 amine itself can also be crucial, acting as a hydrogen bond donor in interactions with biological targets.

Stereochemical Considerations and Activity

The core structure of this compound is planar and achiral. Therefore, stereochemical considerations are not relevant to the parent compound itself. However, stereochemistry becomes a critical factor when chiral centers are introduced into the molecule through modifications at its substituent positions (e.g., at the C-4 phenyl ring or the N-2 amino group).

If a substituent containing a stereocenter is introduced, the resulting enantiomers or diastereomers can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets such as enzymes and receptors are chiral, and they often interact stereoselectively with ligands. One enantiomer may fit perfectly into a binding site, leading to a potent therapeutic effect, while the other may have a weak or no effect, or even produce undesirable off-target effects.

While the reviewed literature on this specific class of compounds does not extensively detail stereochemical SAR, it is a fundamental principle in medicinal chemistry that when chirality is introduced, the biological evaluation of individual stereoisomers is essential to identify the most active and safest candidate.

Computational and Theoretical Studies on 4 2,5 Difluorophenyl 1,3 Thiazol 2 Amine and Analogs

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine and its analogs, docking studies have been instrumental in identifying potential biological targets and elucidating their binding mechanisms at the molecular level.

Ligand-Protein Interaction Analysis

Docking studies on N,4-diaryl-1,3-thiazol-2-amine analogs have revealed detailed interactions with their protein targets. nih.gov In the context of tubulin inhibition, these compounds are designed to mimic the binding of natural ligands like colchicine (B1669291). exlibrisgroup.com The analysis of docked complexes shows that binding is typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov

For instance, in the colchicine binding site of tubulin, the aryl group at the 4-position of the thiazole (B1198619) ring often occupies a hydrophobic pocket. nih.gov A notable analog, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine, demonstrates that the dimethoxyphenyl ring and the methoxyphenyl ring fit into specific regions of the binding site, while the central aminothiazole core acts as a scaffold. nih.govexlibrisgroup.com Key interactions often involve amino acid residues such as Cysβ241, Leuβ248, Leuβ255, and Asnβ258 in the β-tubulin subunit. nih.govnih.gov The amino group on the thiazole ring can act as a hydrogen bond donor, further stabilizing the ligand-protein complex.

| Analog Class | Target Protein | Key Interacting Residues | Type of Interaction |

| N,4-diaryl-1,3-thiazol-2-amines | β-Tubulin | Cysβ241, Leuβ248, Leuβ255, Asnβ258, Lysβ352 | Hydrophobic, Hydrogen Bonding |

| 2-aminothiazole (B372263) derivatives | Estrogen Receptor (ER-α) | Not specified | Not specified |

| 4-aryl-thiazol-2-amine derivatives | DNA Gyrase | Not specified | Not specified |

This table summarizes common interactions observed in molecular docking studies of various 2-aminothiazole analogs.

Identification of Binding Sites (e.g., Colchicine Binding Site of Tubulin, ER-α Protein)

Computational studies have successfully identified specific binding pockets for this class of compounds. A primary target for many potent anticancer 2-aminothiazole analogs is the colchicine binding site on the β-subunit of tubulin. nih.govnih.govresearchgate.net This site is located at the interface between the α- and β-tubulin monomers. nih.gov By occupying this pocket, these ligands disrupt the dynamics of microtubule assembly and disassembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govexlibrisgroup.com The success of molecular docking in predicting this binding mode is supported by experimental data from tubulin polymerization assays. nih.govresearchgate.net

Beyond tubulin, other potential targets have been explored. For example, various 2-aminothiazole derivatives have been docked against the estrogen receptor-alpha (ER-α), a key target in breast cancer therapy, suggesting that this chemical scaffold has the versatility to be adapted for different therapeutic targets. niscair.res.in Other studies have investigated interactions with microbial enzymes like DNA gyrase, highlighting the potential for developing antimicrobial agents based on this structure. ekb.eg

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, stability, and reactivity of molecules like this compound.

Density Functional Theory (DFT) Applications

DFT has been widely applied to study thiazole derivatives. nih.govmdpi.com These calculations are used to optimize the molecular geometry, determining the most stable three-dimensional conformation of the molecule. researchgate.net Functionals such as B3LYP combined with basis sets like 6-311G or 6-311++G(d,p) are commonly employed to compute various electronic properties. edu.krdkau.edu.sa

DFT calculations can predict key molecular descriptors, including the distribution of electron density, dipole moments, and the energies of molecular orbitals. researchgate.netkau.edu.sa This information is vital for understanding how the molecule will interact with its biological target and for predicting its chemical reactivity. For substituted 2-aminothiazoles, DFT helps to elucidate how different functional groups on the aryl rings influence the electronic properties of the entire molecule, which in turn affects binding affinity and biological activity. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov In the context of drug design, FMO analysis helps predict the sites of electrophilic and nucleophilic attack and the molecule's ability to participate in charge-transfer interactions. rsc.org For aminothiazole derivatives, the HOMO is often localized on the electron-rich aminothiazole ring and substituted phenyl rings, while the LUMO may be distributed across the heterocyclic system. nih.gov This distribution governs the charge transfer characteristics within the molecule, which can be crucial for its biological function. researchgate.net

| Parameter | Description | Significance in Thiazole Analogs |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; often located on electron-rich aryl and amino groups. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; distribution affects charge transfer properties. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability; a smaller gap often correlates with higher reactivity. nih.gov |

This table outlines the key parameters of Frontier Molecular Orbital (FMO) analysis and their relevance.

Analysis of Intermolecular Interactions

The way molecules of this compound interact with each other in the solid state is governed by various intermolecular forces. These interactions are critical for understanding crystal packing, solubility, and other physicochemical properties. X-ray crystallography studies of analogous 2-aminothiazole derivatives have provided valuable data on these interactions. d-nb.inforesearchgate.netnih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. bldeasbkcp.ac.innih.gov This technique maps the electron distribution of a molecule in a crystal to generate a unique three-dimensional surface. The surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.

The Hirshfeld surface can be mapped with various properties, most commonly the normalized contact distance (d_norm). The d_norm value is calculated based on the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. This mapping allows for a visual representation of intermolecular contacts:

Red spots on the d_norm surface indicate close contacts where the distance is shorter than the sum of the van der Waals radii, typically representing hydrogen bonds or other strong interactions. nih.gov

Blue regions represent contacts that are longer than the van der Waals radii.

White areas denote contacts with distances approximately equal to the van der Waals radii.

Below is a representative data table illustrating the types of information derived from a Hirshfeld analysis on a substituted thiazole derivative.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 38.5 |

| C···H/H···C | 18.2 |

| N···H/H···N | 15.6 |

| F···H/H···F | 12.1 |

| S···H/H···S | 8.9 |

| Other | 6.7 |

Noncovalent Interaction (NCI) Plot Analysis

Noncovalent Interaction (NCI) plot analysis is a computational chemistry technique used to visualize and characterize weak, noncovalent interactions in three-dimensional space. researchgate.net This method is based on the relationship between the electron density (ρ) and its derivative, specifically the reduced density gradient (s). researchgate.net The NCI plot identifies regions of low electron density and low reduced density gradient, which are indicative of noncovalent interactions.

The results are typically visualized as isosurfaces in a molecular structure, where the surfaces are colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix. The color scale provides a qualitative indication of the nature and strength of the interaction: researchgate.net

Blue isosurfaces indicate strong, attractive interactions, such as hydrogen bonds. These regions are characterized by a large negative value of sign(λ₂)ρ.

Green isosurfaces represent weak, delocalized van der Waals interactions. These areas have a sign(λ₂)ρ value close to zero.

Red isosurfaces signify repulsive interactions, such as steric clashes between atoms. These correspond to large positive values of sign(λ₂)ρ.

NCI plot analysis is a valuable tool for understanding the forces that stabilize molecular conformations and crystal packing. For instance, in studies of adamantane-based thiadiazole-amines, NCI plots have been used to visually confirm the presence of directional intermolecular N–H···N hydrogen bonds and weaker C–H···N interactions. nih.gov This analysis provides an intuitive visual complement to the quantitative data obtained from methods like Hirshfeld surface analysis and Bader's theory. researchgate.net

Bader's Theory of Atoms-in-Molecules

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Bader's Theory, provides a rigorous framework for defining atoms and chemical bonds based on the topology of the electron density (ρ). wikipedia.orgias.ac.in QTAIM partitions a molecule into discrete atomic basins, with each basin containing exactly one nucleus that acts as an attractor for the electron density. uni-rostock.de The boundaries between these basins are defined by zero-flux surfaces in the gradient vector field of the electron density.

A key aspect of QTAIM is the analysis of critical points in the electron density, where the gradient of ρ is zero. The most important of these for chemical bonding is the bond critical point (BCP), a (3, -1) critical point located on the path of maximum electron density linking two bonded nuclei, known as the bond path. ias.ac.in The properties of the electron density at the BCP provide quantitative information about the nature of the atomic interaction. researchgate.net

Key topological parameters analyzed at the BCP include:

Electron density (ρ_b): The magnitude of ρ_b correlates with the bond order or strength of the interaction.

Laplacian of the electron density (∇²ρ_b): The sign of the Laplacian indicates whether charge is locally concentrated (∇²ρ_b < 0), characteristic of shared-shell covalent interactions, or depleted (∇²ρ_b > 0), typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces.

Total energy density (H_b): The sign of H_b can further distinguish interaction types. A negative H_b suggests a significant sharing of electrons (covalent character), while a positive H_b is indicative of non-covalent or electrostatic interactions.

QTAIM has been applied to characterize a wide range of intra- and intermolecular interactions in complex organic molecules, including N–H···N hydrogen bonds and C–H···S interactions in adamantane (B196018) derivatives, confirming their closed-shell nature. nih.gov

The table below summarizes typical QTAIM parameters for different types of chemical interactions.

| Parameter | Covalent Bond | Hydrogen Bond (Strong) | van der Waals Interaction |

|---|---|---|---|

| ρ_b (a.u.) | > 0.200 | 0.020 - 0.040 | < 0.010 |

| ∇²ρ_b (a.u.) | < 0 | > 0 | > 0 |

| H_b (a.u.) | < 0 | < 0 | > 0 |

In-silico Prediction of Pharmacokinetic Properties (ADME)

In the process of drug discovery and development, the evaluation of a compound's pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical. derpharmachemica.com In-silico ADME prediction models use computational algorithms to estimate these properties based on a molecule's structure, allowing for the early-stage screening of potential drug candidates and reducing the time and cost associated with experimental studies. nih.gov These predictions help to identify molecules that are likely to have favorable drug-like properties. nih.gov

For compounds like this compound, a range of ADME parameters can be predicted. Key predicted properties often include:

Absorption: Parameters such as human intestinal absorption (HIA) and Caco-2 cell permeability are calculated to predict how well a compound is absorbed from the gut into the bloodstream. frontiersin.org

Distribution: Blood-brain barrier (BBB) permeability is a crucial parameter that predicts whether a compound can cross into the central nervous system. Plasma protein binding (PPB) is also estimated, as it affects the amount of free drug available to exert its effect.

Metabolism: Predictions often focus on interactions with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are responsible for the metabolism of most drugs. The models can predict whether a compound is a substrate or an inhibitor of these enzymes. frontiersin.org

Excretion: The total clearance rate of the compound from the body can be estimated. frontiersin.org

Numerous studies on thiazole and thiadiazole derivatives have utilized in-silico tools to predict their ADME profiles, assessing their potential as orally bioavailable drug-like molecules. nih.govresearchgate.net

The following table provides an example of a typical in-silico ADME prediction report for a potential drug candidate.

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption (%) | 92.5 | High absorption |

| Caco-2 Permeability (logPapp) | 0.95 | High permeability |

| Blood-Brain Barrier (BBB) Permeability | -0.15 (logBB) | Permeable |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy In ¹H NMR analysis of 4-(2,5-Difluorophenyl)-1,3-thiazol-2-amine, the spectrum is expected to display distinct signals corresponding to each type of proton in the molecule. The primary amine group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. The proton on the thiazole (B1198619) ring (H-5) is expected to resonate as a singlet in the aromatic region. The three protons on the difluorophenyl ring will exhibit a more complex pattern of splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling, resulting in multiplets.

¹³C NMR Spectroscopy The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct carbon signals are anticipated, corresponding to the nine carbon atoms in its structure. The chemical shifts of the carbons in the difluorophenyl ring are significantly influenced by the attached fluorine atoms, which also induce carbon-fluorine (C-F) coupling, observable as doublets. The three carbons of the thiazole ring will resonate at characteristic chemical shifts, with the C-2 carbon bearing the amino group appearing at the lowest field (highest ppm value) within the ring system.

2D NMR Spectroscopy To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would reveal the coupling relationships between protons, particularly within the difluorophenyl ring. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | -NH₂ (Amine) | Variable, broad | s (singlet) |

| H-5 (Thiazole) | ~ 7.0 - 7.5 | s (singlet) | |

| Ar-H (Phenyl) | ~ 7.1 - 8.0 | m (multiplet) | |

| ¹³C NMR | C-2 (Thiazole) | ~ 165 - 170 | s |

| C-4 (Thiazole) | ~ 145 - 150 | s | |

| C-5 (Thiazole) | ~ 105 - 110 | s |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands. The primary amine (-NH₂) group is identifiable by a pair of medium-intensity stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching. orgchemboulder.com An N-H bending vibration for the primary amine is also anticipated around 1600-1650 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=N and C=C bonds within the thiazole and phenyl rings are expected in the 1450-1600 cm⁻¹ range. Strong absorption bands corresponding to the C-F stretching vibrations are characteristic and typically observed in the 1100-1250 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) |

| Aromatic C-H Stretch | Phenyl Ring | > 3000 |

| N-H Bend | Primary Amine | 1600 - 1650 |

| C=N / C=C Stretch | Thiazole / Phenyl Rings | 1450 - 1600 |

| C-F Stretch | Aryl Fluoride | 1100 - 1250 |

Mass Spectrometry (HRMS, LC-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. For this compound (molecular formula: C₉H₆F₂N₂S), the calculated monoisotopic mass is 212.02197 Da. uni.lu An HRMS experiment would be expected to yield a measured mass that corresponds to this calculated value with high precision (typically within 5 ppm), confirming the molecular formula. Common observed ions include the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. uni.lu

Liquid Chromatography-Mass Spectrometry (LC-MS) LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of the compound. The sample is passed through an HPLC column to separate it from any impurities, and the eluent is subsequently analyzed by the mass spectrometer, which confirms the molecular weight of the main component and helps identify the molecular weights of any co-eluting substances.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆F₂N₂S |

| Calculated Monoisotopic Mass | 212.02197 Da |

| Predicted [M+H]⁺ (m/z) | 213.02925 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The conjugated system formed by the phenyl and thiazole rings in this compound is expected to produce characteristic absorption bands.

The spectrum is likely to exhibit strong absorption bands corresponding to π→π* transitions, which are characteristic of aromatic and heteroaromatic systems. Weaker n→π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms of the thiazole ring, may also be observed. Based on data for the non-fluorinated analogue, 2-amino-4-phenyl thiazole, which shows absorption maxima (λmax) at 229 nm and 283 nm, similar absorption bands are anticipated for the difluorinated compound. caymanchem.com The presence of the difluorophenyl group may cause a slight shift (either bathochromic or hypsochromic) in the position of these maxima.

Table 4: Predicted UV-Vis Absorption Data

| Predicted λmax | Associated Electronic Transition |

|---|---|

| ~ 230 - 290 nm | π→π* |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. The results are used to confirm the empirical and molecular formula of a synthesized compound. The experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared against the theoretically calculated values derived from the molecular formula. A close agreement (typically within ±0.4%) between the found and calculated values provides strong evidence for the compound's purity and elemental composition.

Table 5: Theoretical Elemental Composition

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 50.94 |

| Hydrogen | H | 2.85 |

| Fluorine | F | 17.90 |

| Nitrogen | N | 13.20 |

Challenges and Future Perspectives in Research on 4 2,5 Difluorophenyl 1,3 Thiazol 2 Amine

Development of Novel Therapeutic Leads and Drug Candidates

The 2-aminothiazole (B372263) framework is a versatile starting point for the development of new drugs, with derivatives showing a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antileishmanial effects. nih.govnih.govnih.govresearchgate.net The primary challenge is to leverage the specific 4-(2,5-difluorophenyl) substitution to design novel therapeutic leads with enhanced potency and unique biological activity profiles.

The introduction of fluorine atoms into a drug candidate can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially improving its therapeutic profile. tandfonline.comontosight.ai Research on related 4-aryl-1,3-thiazol-2-amine derivatives has demonstrated potent biological activities, suggesting that the title compound is a promising scaffold. For instance, various derivatives have been identified as potent inhibitors of tubulin polymerization, a key target in cancer therapy. nih.gov Others have shown direct inhibition of 5-lipoxygenase, an enzyme involved in inflammation-related diseases. nih.gov Future work should focus on synthetic modifications of the 4-(2,5-difluorophenyl)-1,3-thiazol-2-amine core, such as substitutions on the 2-amino group or the thiazole (B1198619) ring itself, to generate a library of analogues for screening against various diseases.

| Derivative Structure | Substitutions | Reported Biological Activity | Reference |

|---|---|---|---|

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | Aryl groups at N-2 and C-4 | Potent antiproliferative activity; tubulin inhibition | nih.gov |

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | Substituted aryl groups at N-2 and C-4 | Anti-inflammatory; 5-lipoxygenase inhibitor | nih.gov |

| 4-(4-Chlorophenyl)-1,3-thiazol-2-amine | 4-chlorophenyl at C-4 | Antileishmanial activity | researchgate.net |

| Dasatinib | Complex, multi-ring structure | Anticancer; Bcr-Abl tyrosine kinase inhibitor | nih.govresearchgate.net |

Addressing Drug Resistance and Selectivity Issues

A significant hurdle in the clinical application of many therapeutic agents, particularly in oncology, is the development of drug resistance. nih.govnih.gov Thiazole-based drugs are no exception. Future research on this compound and its derivatives must proactively address potential resistance mechanisms. This could involve designing compounds that bind to their targets in a novel way, inhibiting multiple cellular pathways simultaneously, or developing combination therapies. The study of thiazoles as tools to combat antibiotic resistance, for example by inhibiting bacterial enzymes like DNA gyrase, provides a strategic framework that could be adapted for other therapeutic areas. nih.govacs.org

Selectivity is another critical challenge. Many 2-aminothiazole derivatives, especially kinase inhibitors, target the highly conserved ATP-binding pocket, leading to off-target effects. acs.org Achieving high selectivity for the intended biological target over closely related proteins is paramount to minimizing toxicity and improving the therapeutic window. The development of highly selective aminothiazole inhibitors of specific targets like Aurora kinases and Sirt2 demonstrates that this challenge can be overcome. nih.govnih.gov For SirReals, a class of Sirt2 inhibitors, selectivity was achieved by designing molecules that bind to a unique, newly formed "selectivity pocket" adjacent to the active site. acs.org A similar strategy could be employed for derivatives of this compound, focusing on exploiting subtle structural differences between target and off-target proteins.

| Inhibitor Class | Primary Target | Basis of Selectivity | Reference |

|---|---|---|---|

| Aminothiazoles | Aurora Kinases | Exploitation of specific interactions in the ATP-binding site. | acs.orgnih.gov |

| SirReals (Acylated 2-aminothiazoles) | Sirtuin 2 (Sirt2) | Binding to a unique, ligand-induced "selectivity pocket" not present in other sirtuin isotypes. | nih.govacs.org |

Optimization of Pharmacological Profiles

A promising therapeutic lead must possess a suitable pharmacological profile, encompassing optimal absorption, distribution, metabolism, and excretion (ADME) properties. The 2,5-difluorophenyl moiety of the title compound is a key determinant of these characteristics. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability by blocking sites susceptible to oxidative metabolism and to modulate lipophilicity, which affects solubility, permeability, and plasma protein binding. tandfonline.comontosight.ai

Future research must involve a systematic evaluation and optimization of the ADME properties of this compound derivatives. This includes:

Solubility and Permeability: Balancing lipophilicity to ensure adequate aqueous solubility for administration while maintaining sufficient membrane permeability for absorption and target site distribution.

Metabolic Stability: Identifying metabolic hotspots on the molecule and making structural modifications to block or reduce metabolic degradation, thereby prolonging the drug's half-life.

Transporter Interactions: Assessing whether the compounds are substrates or inhibitors of key drug transporters, which can influence their distribution and potential for drug-drug interactions.

Toxicity: Early assessment of potential toxicophores is crucial. The thiazole ring itself can sometimes be associated with toxicity, necessitating careful structural modifications to mitigate such risks. researchgate.net

Systematic structure-activity relationship (SAR) and structure-property relationship (SPR) studies will be essential to fine-tune the molecule's structure to achieve a balance of potency, selectivity, and drug-like properties. acs.org

Exploration of New Biological Targets and Mechanisms of Action

The 2-aminothiazole scaffold has been shown to interact with a diverse range of biological targets. mdpi.comresearchgate.net While kinases are a prominent target class, nih.govrsc.org derivatives have also been developed as tubulin inhibitors, nih.gov inhibitors of prostaglandin (B15479496) E2 (PGE2) production, nih.gov and antagonists for adenosine (B11128) receptors. nih.gov This versatility suggests that this compound could have novel, yet-undiscovered biological activities.

A key future direction will be to perform unbiased screening of the compound and its derivatives against broad panels of enzymes and receptors to identify new targets. Target-fishing or chemoproteomic approaches can uncover unexpected protein interactions and novel mechanisms of action. For example, a molecular modeling study on other 4-phenyl-1,3-thiazol-2-amines suggested S-methyl-5-thioadenosine phosphorylase as a potential target for their antileishmanial activity. researchgate.net Discovering a novel target or mechanism for this compound could open up entirely new therapeutic avenues for diseases with unmet medical needs.

| Target Class | Specific Examples | Therapeutic Area | Reference |

|---|---|---|---|

| Protein Kinases | Bcr-Abl, Aurora Kinases, PI3K/mTOR, VEGFR | Cancer | nih.govacs.orgnih.gov |

| Cytoskeletal Proteins | Tubulin | Cancer | nih.gov |

| Enzymes in Inflammatory Pathways | 5-Lipoxygenase (5-LOX), Cyclooxygenase (COX) | Inflammation | nih.govacs.org |

| G-Protein Coupled Receptors | Adenosine A3 Receptor | Various | nih.gov |

| Sirtuins | Sirtuin 2 (Sirt2) | Neurodegeneration, Cancer | nih.govacs.org |

| Protozoal Enzymes | S-methyl-5-thioadenosine phosphorylase | Leishmaniasis | researchgate.net |

Integration of Advanced Computational and Experimental Techniques

Modern drug discovery relies heavily on the synergy between computational and experimental methods. For this compound, this integrated approach will be critical to accelerate research and overcome challenges efficiently.

Computational Modeling: In silico techniques can guide the entire discovery process. Molecular docking can predict how different derivatives bind to known or hypothesized targets, helping to prioritize which compounds to synthesize. nih.govacs.orgacs.org Quantitative Structure-Activity Relationship (QSAR) studies can build models that correlate structural features with biological activity, guiding the design of more potent molecules. mdpi.com Furthermore, computational tools can predict ADME properties, allowing for the early-stage filtering of compounds with poor pharmacological potential. nih.gov

High-Throughput Screening (HTS): Experimental HTS allows for the rapid testing of a large library of this compound derivatives against specific biological targets or in cell-based assays. This can quickly identify initial hits for further optimization.

Structural Biology: Obtaining crystal structures of lead compounds bound to their protein targets provides invaluable atomic-level insights into the binding mechanism. nih.gov This information is crucial for structure-based drug design, enabling the rational modification of the compound to improve affinity and selectivity.